Welcome to the BenchChem Online Store!
molecular formula C12H16ClNO2S B1419603 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride CAS No. 1214028-77-9

2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride

Cat. No. B1419603
M. Wt: 273.78 g/mol
InChI Key: HLDDVLDWCSUVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748613B2

Procedure details

37% aq HCl (1.1 ml, 13.5 mmol) was added dropwise to a solution of ethyl 2-phenyl-2-thiomorpholinoacetate (0.36 g, 1.35 mmol) in dioxane (11 ml). The mixture was stirred at reflux overnight. Then 37% aq HCl (1.1 ml, 13.5 mmol) was added again and the reaction was refluxed for additional 24 hours. Solvents were evaporated, the residue was triturated with acetonitrile and collected by suction filtration to obtain 2-phenyl-2-thiomorpholinoacetic acid hydrochloride (0.13 g, 34.4% yield) as a off-white solid.
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
ethyl 2-phenyl-2-thiomorpholinoacetate
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([CH:8]([N:14]2[CH2:19][CH2:18][S:17][CH2:16][CH2:15]2)[C:9]([O:11]CC)=[O:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCOCC1>[ClH:1].[C:2]1([CH:8]([N:14]2[CH2:15][CH2:16][S:17][CH2:18][CH2:19]2)[C:9]([OH:11])=[O:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
Cl
Name
ethyl 2-phenyl-2-thiomorpholinoacetate
Quantity
0.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)N1CCSCC1
Name
Quantity
11 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetonitrile
FILTRATION
Type
FILTRATION
Details
collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(C(=O)O)N1CCSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 34.4%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.